Ethylene glycol-(OD)2

Catalog No.
S1920852
CAS No.
2219-52-5
M.F
C2H6O2
M. Wt
64.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol-(OD)2

CAS Number

2219-52-5

Product Name

Ethylene glycol-(OD)2

IUPAC Name

1,2-dideuteriooxyethane

Molecular Formula

C2H6O2

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D

InChI Key

LYCAIKOWRPUZTN-NMQOAUCRSA-N

SMILES

C(CO)O

Canonical SMILES

C(CO)O

Isomeric SMILES

[2H]OCCO[2H]

Solvent in NMR Spectroscopy:

  • Ethylene glycol-(OD)2 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. Its excellent solubility for a wide range of organic and inorganic compounds makes it a versatile choice for NMR studies.
  • Additionally, the presence of deuterium atoms eliminates the signal from protium (regular hydrogen) in the solvent peak, leading to a cleaner spectrum and improved sensitivity in the analysis of samples containing hydrogen [].

Isotopic Labeling Studies:

  • DEG-d2 can be employed as a deuterated labeling agent in various research fields. By incorporating deuterium atoms into specific positions of a molecule, scientists can track its metabolic pathways, study protein-ligand interactions, and investigate reaction mechanisms [].
  • The selective substitution of deuterium for hydrogen allows researchers to distinguish between the labeled molecule and its unlabeled counterpart using NMR spectroscopy, providing valuable insights into biological processes and chemical reactions.

Cryoprotectant for Biological Samples:

  • Ethylene glycol-(OD)2 demonstrates cryoprotective properties, making it useful for preserving biological samples during freezing and storage [].
  • It helps prevent ice crystal formation, which can damage cells and tissues. The specific mechanism of action is not fully understood, but it's believed to involve hydrogen bonding interactions with water molecules, influencing ice crystal growth patterns.

Synthesis of Deuterated Compounds:

  • DEG-d2 can serve as a starting material for the synthesis of other deuterated compounds. Through various chemical reactions, scientists can utilize DEG-d2 to introduce deuterium atoms into specific molecules for research purposes [].
  • This allows for the creation of isotopically labeled compounds that are essential for studying reaction mechanisms, protein dynamics, and other areas of scientific investigation.
  • Further research is ongoing to explore the full potential of Ethylene glycol-(OD)2 in various scientific disciplines.

Ethylene glycol-(OD)₂, also known as diethylene glycol, is a colorless, odorless, viscous liquid with the chemical formula C₄H₁₀O₃. It is a member of the glycol family and is derived from ethylene oxide through a series of hydration reactions. Ethylene glycol-(OD)₂ is primarily utilized in industrial applications, particularly as a solvent and in the production of various polymers. Its unique properties include high solubility in water and a relatively low freezing point, making it suitable for use in antifreeze formulations.

, including:

  • Hydrolysis of Ethylene Oxide: Ethylene glycol-(OD)₂ can be synthesized by the hydrolysis of ethylene oxide in the presence of acids or bases, yielding high purity and selectivity.
  • Esterification Reactions: It can react with carboxylic acids to form esters. For instance, when reacted with succinic acid, it undergoes esterification to form diethylene glycol succinate .
  • Polymerization: Ethylene glycol-(OD)₂ is commonly used as a monomer in the synthesis of polyesters and polyurethanes. It can react with terephthalic acid to produce polyethylene terephthalate (PET), a widely used plastic .

Ethylene glycol-(OD)₂ exhibits significant biological activity due to its toxicity. It is metabolized in the body to glycolic acid and subsequently to oxalic acid, which can lead to metabolic acidosis and acute kidney failure if ingested in substantial amounts. The sweet taste of ethylene glycol-(OD)₂ makes it particularly dangerous for accidental ingestion by children and pets .

The synthesis of ethylene glycol-(OD)₂ can be achieved through several methods:

  • Hydrolysis of Ethylene Oxide: This is the most common method, where ethylene oxide reacts with water under acidic or basic conditions to yield ethylene glycol-(OD)₂.

    C2H4O+H2OHOCH2CH2OH\text{C}_2\text{H}_4\text{O}+\text{H}_2\text{O}\rightarrow \text{HOCH}_2\text{CH}_2\text{OH}
  • Oxidation of Ethylene: Ethylene is oxidized to form ethylene oxide, which is then hydrolyzed to produce ethylene glycol-(OD)₂ .
  • Reduction of Oxalic Esters: Ethylene glycol can also be synthesized by reducing oxalic esters using sodium and alcohol .

Ethylene glycol-(OD)₂ has diverse applications across various industries:

  • Antifreeze Formulations: Due to its low freezing point and high boiling point, it is widely used as an antifreeze agent in automotive and industrial applications.
  • Polyester Production: It serves as a crucial raw material in the synthesis of polyethylene terephthalate (PET), commonly used for plastic bottles and textiles .
  • Solvent: It acts as an effective solvent for various

Studies on the interactions of ethylene glycol-(OD)₂ focus primarily on its toxicity and metabolic pathways. Research indicates that ingestion leads to significant health risks due to its conversion into toxic metabolites such as oxalic acid, which can precipitate calcium oxalate crystals in kidneys, resulting in renal failure .

Additionally, interaction studies have explored its effects on various biological systems, emphasizing the importance of safety measures when handling this compound.

Ethylene glycol-(OD)₂ shares similarities with other glycols but has unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaKey PropertiesUnique Features
Ethylene GlycolC₂H₆O₂Colorless, sweet-tasting liquidWidely used in antifreeze and polyester production
Propylene GlycolC₃H₈O₂Less toxic than ethylene glycolUsed in food and pharmaceutical applications
Diethylene GlycolC₄H₁₀O₃Viscous liquid with higher boiling pointIntermediate for polyethylene terephthalate synthesis
Triethylene GlycolC₆H₁₄O₄Higher viscosity and boiling pointUsed as a plasticizer and solvent

Ethylene glycol-(OD)₂ stands out due to its dual role as both an industrial solvent and a precursor for polyester production while posing significant health risks upon exposure or ingestion.

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethylene glycol-(OD)2

Dates

Modify: 2023-08-16

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